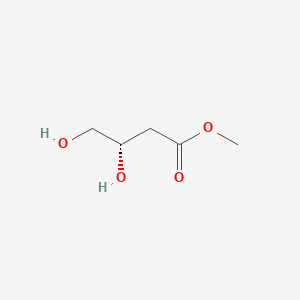

(S)-methyl 3,4-dihydroxybutanoate

描述

(S)-methyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions

(S)-methyl 3,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include steps such as purification and crystallization to ensure the final product meets the required purity standards.

化学反应分析

Types of Reactions

(S)-methyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.

Reduction: Formation of (S)-methyl 3,4-dihydroxybutanol.

Substitution: Formation of various ethers or esters depending on the substituents used.

科学研究应用

Chiral Intermediates

One of the primary applications of (S)-methyl 3,4-dihydroxybutanoate is as a chiral intermediate in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the development of drugs with specific biological activities. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties .

Metabolic Studies

Research has shown that this compound is present in human blood and urine, indicating its role in metabolic pathways. Studies have reported that this compound can be excreted in greater amounts than ingested, suggesting its potential as a biomarker for certain metabolic conditions .

Enzyme Substrates

This compound serves as a substrate for various enzymes involved in metabolic processes. Its ability to participate in enzymatic reactions makes it valuable in biochemical assays and studies aimed at understanding metabolic pathways .

Case Study 1: Synthesis Optimization

In a study focusing on optimizing the synthesis of this compound, researchers employed a combination of enzymatic hydrolysis followed by esterification. The results demonstrated a conversion yield exceeding 90%, showcasing the efficiency of enzyme-catalyzed reactions in producing high-purity chiral compounds .

Case Study 2: Metabolic Profiling

A longitudinal study assessed the excretion patterns of this compound among subjects consuming a controlled diet. The findings indicated significant variability in urinary excretion levels, which correlated with dietary intake and individual metabolic rates. This highlights the compound's potential as a tool for metabolic profiling in clinical settings .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Used as a chiral intermediate in drug synthesis | Enhances drug efficacy through stereochemistry |

| Metabolic Studies | Acts as a biomarker for metabolic conditions | Higher excretion than intake observed |

| Biochemical Research | Serves as a substrate for enzyme assays | Important for studying metabolic pathways |

| Synthesis Optimization | Efficient production through enzymatic methods | Conversion yields >90% achieved |

作用机制

The mechanism by which (S)-methyl 3,4-dihydroxybutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.

相似化合物的比较

Similar Compounds

®-methyl 3,4-dihydroxybutanoate: The enantiomer of (S)-methyl 3,4-dihydroxybutanoate, with similar chemical properties but different biological activities.

(S)-ethyl 3,4-dihydroxybutanoate: An ethyl ester analog with slightly different physical and chemical properties.

3,4-dihydroxybutanoic acid: The parent acid form, which lacks the ester group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. These features make it a valuable compound in asymmetric synthesis and various research applications.

生物活性

(S)-methyl 3,4-dihydroxybutanoate is an important compound in biochemistry and pharmacology, primarily recognized for its role as a metabolite and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a chiral compound derived from 3,4-dihydroxybutyric acid. It is known for its involvement in various metabolic pathways and has been studied for its effects on human health, particularly in relation to neurological conditions.

Biological Functions

-

Metabolism :

- This compound is produced from the enzymatic conversion of carbohydrates. It plays a role in the metabolism of GABA (gamma-aminobutyric acid), which is crucial for neurotransmission and maintaining neurological health .

- Elevated levels of this compound have been linked to certain metabolic disorders, including succinic semialdehyde dehydrogenase deficiency, which affects GABA metabolism .

-

Neurological Implications :

- Research indicates that this compound may serve as a biomarker for dementia. Its levels are found to be elevated in individuals with dementia, suggesting a potential role in disease progression or diagnosis .

- The compound has also been implicated in the modulation of satiety signals, potentially influencing food intake and metabolic regulation .

This compound exerts its biological effects through several mechanisms:

- GABAergic Activity : By influencing GABA metabolism, it may affect neuronal excitability and synaptic transmission.

- Satiety Regulation : It is believed to play a role in signaling pathways that regulate appetite and energy balance .

Case Studies

- Dementia Biomarker Study :

- SSADH Deficiency :

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Metabolism | Involved in GABA metabolism; elevated in metabolic disorders |

| Neurological Health | Potential biomarker for dementia; affects neuronal excitability |

| Appetite Regulation | Modulates satiety signals; influences food intake |

| Clinical Implications | Elevated levels observed in SSADH deficiency |

属性

IUPAC Name |

methyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415997 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90414-36-1 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。